N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the 3,4-dimethoxyphenethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent like lithium aluminum hydride.
Synthesis of the pyridazine derivative: The thiophen-2-yl group is introduced to the pyridazine ring through a cyclization reaction involving thiophene-2-carboxylic acid and hydrazine.
Thioether formation: The final step involves the reaction of the 3,4-dimethoxyphenethylamine with the pyridazine derivative in the presence of a thioether-forming reagent such as 2-chloroacetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the aromatic rings, leading to the formation of amines or reduced aromatic systems.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be employed.
Major Products
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Substituted aromatic compounds: from substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions due to its unique structure.
Biology
Biochemical Studies: Used in studies to understand its interaction with biological macromolecules.
Medicine
Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenethyl)-2-(pyridazin-3-ylthio)acetamide: Lacks the thiophen-2-yl group, which may affect its reactivity and biological activity.
N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)propionamide: Similar structure but with a propionamide group instead of an acetamide group, potentially altering its properties.
Uniqueness
The presence of both the 3,4-dimethoxyphenethyl and the thiophen-2-yl-pyridazinyl groups in N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C20H21N3O3S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H21N3O3S2/c1-25-16-7-5-14(12-17(16)26-2)9-10-21-19(24)13-28-20-8-6-15(22-23-20)18-4-3-11-27-18/h3-8,11-12H,9-10,13H2,1-2H3,(H,21,24) |
InChI Key |
MPTSQYQEAMZNQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CS3)OC |
Origin of Product |
United States |
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